![molecular formula C10H13F2N B2600492 1-(2,4-Difluorophenyl)butan-1-amine CAS No. 1021033-54-4](/img/structure/B2600492.png)
1-(2,4-Difluorophenyl)butan-1-amine
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Overview
Description
1-(2,4-Difluorophenyl)butan-1-amine is an organic compound with the molecular formula C10H13F2N . It has a molecular weight of 185.22 . The compound is liquid at room temperature .
Synthesis Analysis
The synthesis of amines like 1-(2,4-Difluorophenyl)butan-1-amine can be achieved through various methods such as reduction of nitriles or amides and nitro compounds, reactions involving alkyl groups, nucleophilic attack by an azide ion on an alkyl halide, alkylation of potassium phthalimide, reductive amination of aldehydes or ketones, and Hofmann or Curtius rearrangements .Molecular Structure Analysis
The InChI code for 1-(2,4-Difluorophenyl)butan-1-amine is 1S/C10H13F2N/c1-2-3-10(13)8-5-4-7(11)6-9(8)12/h4-6,10H,2-3,13H2,1H3 . This indicates the presence of a butan-1-amine group attached to a 2,4-difluorophenyl group.Chemical Reactions Analysis
Amines, including 1-(2,4-Difluorophenyl)butan-1-amine, can act as both bases and nucleophiles due to the unshared electron pair. They can undergo a variety of chemical reactions, including alkylation, reduction, and reactions with alkyl halides .Physical And Chemical Properties Analysis
1-(2,4-Difluorophenyl)butan-1-amine is a liquid at room temperature . It has a molecular weight of 185.22 .Scientific Research Applications
Biological Imaging and Fluorescent Probes
Fluorinated compounds are often used as fluorescent probes in biological imaging. Researchers have explored the potential of 1-(2,4-Difluorophenyl)butan-1-amine derivatives as imaging agents. By attaching fluorophores to the compound, they can visualize specific cellular processes or biomolecules.
Safety and Hazards
properties
IUPAC Name |
1-(2,4-difluorophenyl)butan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13F2N/c1-2-3-10(13)8-5-4-7(11)6-9(8)12/h4-6,10H,2-3,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UYWOZTJRNLKMSP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC(C1=C(C=C(C=C1)F)F)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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